molecular formula C10H13NO3 B1269069 3-Amino-3-(4-methoxyphenyl)propanoic acid CAS No. 5678-45-5

3-Amino-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B1269069
CAS No.: 5678-45-5
M. Wt: 195.21 g/mol
InChI Key: NYTANCDDCQVQHG-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3. It is a white to almost white crystalline powder that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an amino group, a methoxyphenyl group, and a propanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas. The reaction is typically carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as the purification of raw materials, the optimization of reaction conditions, and the use of advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted phenylpropanoic acids .

Scientific Research Applications

3-Amino-3-(4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid
  • 3-Amino-3-(4-methylphenyl)propanoic acid
  • 3-Amino-3-(4-ethoxyphenyl)propanoic acid

Uniqueness

3-Amino-3-(4-methoxyphenyl)propanoic acid is unique due to its methoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

3-Amino-3-(4-methoxyphenyl)propanoic acid (also known as 4-methoxyphenylalanine) is an amino acid derivative with significant biological activity. This compound is characterized by its unique structure, which includes a para-substituted methoxy group that enhances its interaction with biological systems. This article explores the biological activities, mechanisms of action, and potential applications of this compound, supported by relevant studies and data.

  • Chemical Formula : C₁₀H₁₃NO₃
  • Molecular Weight : 195.22 g/mol
  • Solubility : Highly soluble in water (approximately 501 mg/ml)

The structural features of this compound, including hydrogen bond donors and acceptors, contribute to its solubility and potential biological interactions.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, a study found that certain synthesized derivatives demonstrated antioxidant activity that was approximately 1.4 times greater than that of ascorbic acid when tested using the DPPH radical scavenging method .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies using the MTT assay showed that certain derivatives were more cytotoxic to human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells . The findings suggest a promising role for these compounds in cancer therapy.

3. Pharmacokinetics

Pharmacokinetic studies have demonstrated that after oral administration, compounds similar to this compound undergo rapid metabolism and distribution across various tissues. For example, in Sprague-Dawley rats, the maximum concentration of metabolites was reached within 15 minutes post-administration, indicating efficient absorption and systemic availability .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group may enhance the compound's ability to neutralize free radicals.
  • Cellular Pathway Modulation : It may interact with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Comparative Analysis with Similar Compounds

The following table compares the structural similarities and biological activities of related compounds:

Compound NameCAS NumberSimilarity ScoreAntioxidant ActivityAnticancer Activity
3-Amino-3-(3-methoxyphenyl)propanoic acid68208-19-50.98ModerateLow
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid34841-09-30.94HighModerate
Methyl 3-amino-3-(4-hydroxyphenyl)propanoate1269634-11-80.91LowHigh

This table illustrates how variations in substitution patterns can influence biological activities, highlighting the unique properties of this compound.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Antioxidant Properties : A derivative was tested for its ability to scavenge free radicals in vitro, showing significant protective effects against oxidative stress in cellular models.
  • Cancer Cell Line Studies : Various derivatives were assessed for cytotoxicity in different cancer cell lines, revealing a dose-dependent response that supports further investigation into their therapeutic potential.

Properties

IUPAC Name

3-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTANCDDCQVQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927321
Record name 3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131690-56-7
Record name 3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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